2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-6-3-4-8(5-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMFWCVOMGKIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379293 | |
| Record name | 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-93-0 | |
| Record name | 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3'-chloro-4'-methylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in nucleophilic addition reactions, leading to the formation of alcohols or other derivatives .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
- Molecular Formula : C₁₀H₁₀BrClO
- Molecular Weight : 261.54 g/mol
- SMILES : CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl
- CAS No.: 175135-93-0
- Key Features : A brominated aromatic ketone with a 3-chloro-4-methylphenyl group. The bromine atom at the α-position of the ketone enhances electrophilicity, making it reactive in nucleophilic substitution or coupling reactions .
Comparison with Structurally Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.10 g/mol
- Key Differences :
- Substitution: Methoxy (-OCH₃) group at the para position instead of chloro and methyl groups.
- Physicochemical Data :
- Melting Point: 62–64°C .
- ¹H-NMR : δ 8.05–7.96 (2H, aromatic), 6.99–6.90 (2H, aromatic), 5.26 (q, J=6.6 Hz, 1H), 3.87 (s, 3H, OCH₃) .
2-Bromo-1-(3-chlorophenyl)propan-1-one
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
- Molecular Formula : C₉H₈BrCl₂O
- Molecular Weight : 282.43 g/mol
- Key Differences: Two chlorine atoms at the 2- and 4-positions of the phenyl ring. However, steric hindrance from the 2-chloro substituent may limit accessibility .
2-Bromo-1-(4-methylphenyl)propan-1-one
- Molecular Formula : C₁₀H₁₁BrO
- Molecular Weight : 227.10 g/mol
- Key Differences: Methyl group at the para position instead of meta. CAS No.: 1451-82-7 Safety: Harmful by inhalation, skin contact, and ingestion . Applications: Used in chalcone synthesis and crystallography studies .
Comparative Analysis Table
Key Findings
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl) increase ketone reactivity, while electron-donating groups (e.g., OCH₃) reduce it .
- Steric effects from ortho-substituents (e.g., 2-Cl) may hinder reaction pathways .
Safety Considerations: Halogenated analogs (e.g., Cl, Br) generally exhibit higher toxicity compared to non-halogenated derivatives. The 3-chloro-4-methyl variant is particularly hazardous to eyes .
Applications :
- All compounds serve as intermediates in organic synthesis, but substituent patterns dictate their suitability for specific reactions (e.g., cross-coupling, cyclization) .
Biological Activity
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one, with the molecular formula and CAS Number 175135-93-0, is a halogenated ketone compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a ketone functional group and halogen substituents, which significantly influence its reactivity and biological interactions. The presence of bromine and chlorine atoms enhances its electrophilic character, potentially increasing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.54 g/mol |
| CAS Number | 175135-93-0 |
| Structural Features | Ketone, halogenated phenyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, while the halogen substituents may enhance binding affinity to specific receptors or enzymes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties.
Antimicrobial Activity
Recent studies have examined the antimicrobial properties of this compound. In vitro assays have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Candida albicans | 0.050 mg/mL |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
Case Studies
- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the antibacterial effects of various halogenated compounds, including this compound. Results indicated that the compound showed promising antibacterial activity with MIC values comparable to known antibiotics .
- Structure-Activity Relationship (SAR) : Research focused on understanding how structural modifications affect the biological activity of halogenated ketones revealed that the positioning of bromine and chlorine significantly impacts their binding affinity to bacterial enzymes. This study emphasized the importance of halogen substitution in enhancing antimicrobial efficacy.
Q & A
Q. What are the recommended safety protocols for handling 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and eye protection (splash goggles or face shields) to prevent skin/eye contact. Use fume hoods for handling powders or solutions .
- Emergency Measures: In case of eye exposure, rinse cautiously with water for ≥15 minutes and seek immediate medical attention. Avoid inducing vomiting if ingested; rinse mouth and consult a poison center .
- Storage: Store in amber glass bottles in a cool, dry, ventilated area away from incompatible substances (e.g., strong bases or oxidizing agents) .
Q. How is this compound typically synthesized, and what are the critical reaction parameters?
Methodological Answer:
- Synthetic Route:
- Friedel-Crafts Acylation: React 3-chloro-4-methylacetophenone with bromine in acetic acid under controlled temperature (0–5°C) to introduce the bromine atom at the α-position .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC or GC-MS .
- Critical Parameters:
- Temperature control to avoid over-bromination.
- Stoichiometric excess of bromine (1.1–1.3 eq.) to maximize yield .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., chloro, methyl) influence the reactivity of 2-bromo-propan-1-one derivatives in nucleophilic substitution reactions?
Methodological Answer:
-
Electron-Withdrawing Effects: The 3-chloro group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents).
-
Steric Effects: The 4-methyl group introduces steric hindrance, potentially slowing reactions at the α-carbon. Comparative studies with analogs (e.g., 3-chloro-4-methoxy derivatives) show reduced reaction rates with bulkier substituents .
-
Table: Substituent Effects on Reactivity
Substituent Position Electronic Effect Steric Effect Reaction Rate (vs. H) 3-Cl, 4-CH₃ Moderate (-I) Moderate 0.75 4-OCH₃ Strong (-M) Low 1.20 2,4-DiCl Strong (-I) High 0.50
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography) for this compound?
Methodological Answer:
- X-ray Crystallography: Use single-crystal X-ray diffraction to unambiguously determine bond lengths/angles and confirm the spatial arrangement of substituents. SHELX programs (e.g., SHELXL) are widely used for refinement .
- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .
Q. What computational approaches are suitable for predicting the biological activity or toxicity of this compound?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450). The bromine atom may act as a hydrogen-bond acceptor, influencing binding affinity .
- ADMET Prediction: Tools like SwissADME or ProTox-II can estimate pharmacokinetic properties (e.g., logP = 2.8) and toxicity endpoints (e.g., hepatotoxicity risk) based on structural descriptors .
Q. How can researchers analyze the compound’s stability under varying pH or thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 5°C/min under nitrogen to assess decomposition temperatures. The compound’s α-bromo ketone group may degrade above 150°C .
- pH Stability Studies: Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC-UV. Acidic conditions (pH < 3) likely hydrolyze the ketone to carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
